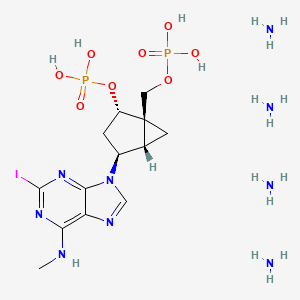

MRS 2500 tetraammonium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MRS 2500 tetraammonium salt is a highly potent and selective antagonist of the platelet P2Y1 receptor . It inhibits ADP-induced aggregation of human platelets with an IC50 value of 0.95 nM . It also inhibits the upregulation of NTPDase1 by ATPγS .

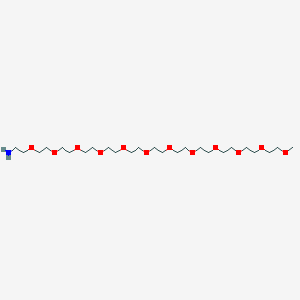

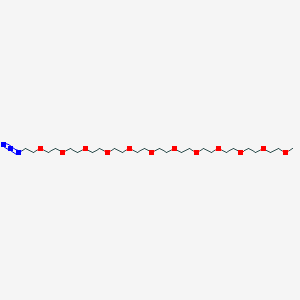

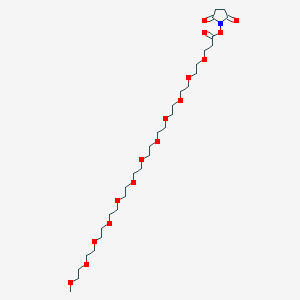

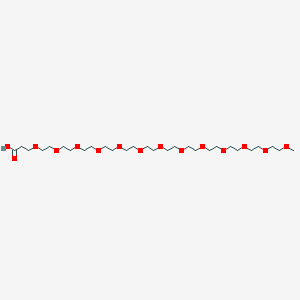

Molecular Structure Analysis

The molecular formula of MRS 2500 tetraammonium salt is C13H30IN9O8P2 . The InChI string isInChI=1S/C13H18IN5O8P2.4H3N/c1-15-10-9-11 (18-12 (14)17-10)19 (5-16-9)7-2-8 (27-29 (23,24)25)13 (3-6 (7)13)4-26-28 (20,21)22;;;;/h5-8H,2-4H2,1H3, (H,15,17,18) (H2,20,21,22) (H2,23,24,25);4*1H3/t6-,7+,8+,13+;;;;/m1..../s1 . Physical And Chemical Properties Analysis

The molecular weight of MRS 2500 tetraammonium salt is 629.29 g/mol . It is soluble to 20 mM in water .- “2-Substitution of adenine nucleotide analogues containing a bicyclo [3.1.0]hexane ring system locked in a northern conformation: enhanced potency as P2Y 1 receptor antagonists” by Kim et al .

- “Stimulation of the P2Y1 receptor up-regulates nucleoside-triphosphate diphosphohydrolase-1 in human retinal pigment epithelial cells” by Lu et al .

Scientific Research Applications

P2Y1 Receptor Antagonist

MRS 2500 tetraammonium salt is a highly potent and selective antagonist of the platelet P2Y1 receptor . The P2Y1 receptor is a subtype of purinergic P2Y receptors which are G protein-coupled receptors that respond to extracellular nucleotides. By acting as an antagonist, MRS 2500 can help in studying the role of P2Y1 receptors in various physiological and pathological processes.

Inhibition of Platelet Aggregation

MRS 2500 has been found to inhibit ADP-induced aggregation of human platelets . This property makes it a valuable tool in studying platelet function and could potentially be used in the development of antiplatelet drugs.

Inhibition of NTPDase1 Upregulation

MRS 2500 inhibits the upregulation of NTPDase1 by ATP γ S . NTPDase1 is an enzyme that regulates the availability of extracellular nucleotides. This could have implications in the study of purinergic signaling.

Prevention of Thrombus Formation

MRS 2500 has been shown to prevent thrombus formation in vivo . This suggests potential applications in the prevention and treatment of thrombotic diseases.

Pharmacological Research

Given its high potency and selectivity, MRS 2500 is a valuable tool in pharmacological research, particularly in studies involving purinergic signaling and platelet function .

Biochemical Research

MRS 2500 can also be used in biochemical research, particularly in studying the biochemical pathways involving the P2Y1 receptor and NTPDase1 .

Mechanism of Action

Target of Action

MRS 2500 tetraammonium salt is a highly potent and selective antagonist of the platelet P2Y1 receptor . The P2Y1 receptor is a G-protein coupled receptor that plays a crucial role in platelet activation and aggregation, which are key processes in thrombus formation .

Mode of Action

MRS 2500 tetraammonium salt interacts with the P2Y1 receptor and inhibits its function . It does this by blocking the receptor’s ability to bind with its natural ligand, ADP . This prevents the receptor from activating and triggering the downstream processes that lead to platelet aggregation .

Biochemical Pathways

The primary biochemical pathway affected by MRS 2500 tetraammonium salt is the ADP-induced platelet aggregation pathway . By inhibiting the P2Y1 receptor, MRS 2500 tetraammonium salt prevents ADP from triggering this pathway, thereby inhibiting platelet aggregation . It also inhibits the upregulation of NTPDase1 by ATPγS .

Pharmacokinetics

It is soluble in water up to a concentration of 20 mm , which suggests that it could be readily absorbed and distributed in the body

Result of Action

The primary result of MRS 2500 tetraammonium salt’s action is the inhibition of platelet aggregation . By blocking the P2Y1 receptor, it prevents the activation of the biochemical pathways that lead to platelet aggregation . This has the overall effect of preventing thrombus formation .

properties

IUPAC Name |

azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18IN5O8P2.4H3N/c1-15-10-9-11(18-12(14)17-10)19(5-16-9)7-2-8(27-29(23,24)25)13(3-6(7)13)4-26-28(20,21)22;;;;/h5-8H,2-4H2,1H3,(H,15,17,18)(H2,20,21,22)(H2,23,24,25);4*1H3/t6-,7+,8+,13+;;;;/m1..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTFHHDVLNQSME-AVAGOIHISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=NC(=N1)I)N(C=N2)C3CC(C4(C3C4)COP(=O)(O)O)OP(=O)(O)O.N.N.N.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=C2C(=NC(=N1)I)N(C=N2)[C@H]3C[C@@H]([C@]4([C@@H]3C4)COP(=O)(O)O)OP(=O)(O)O.N.N.N.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30IN9O8P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MRS 2500 tetraammonium salt | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.